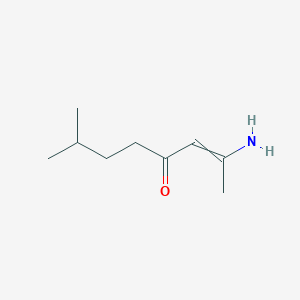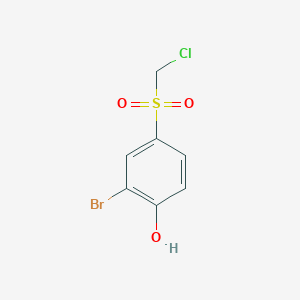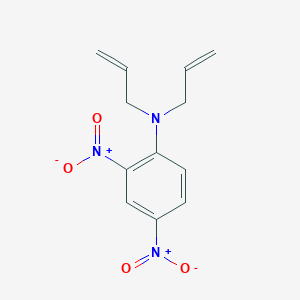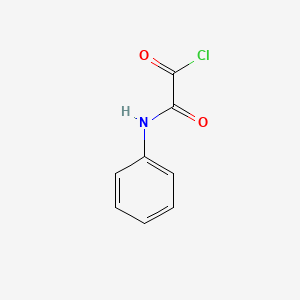![molecular formula C10H8FN3O B8607422 1-(5-Fluoro-2-[1,2,3]triazol-2-ylphenyl)ethanone](/img/structure/B8607422.png)
1-(5-Fluoro-2-[1,2,3]triazol-2-ylphenyl)ethanone
Descripción general
Descripción
1-(5-Fluoro-2-[1,2,3]triazol-2-ylphenyl)ethanone is a chemical compound that belongs to the class of triazole derivatives
Métodos De Preparación
The synthesis of 1-(5-Fluoro-2-[1,2,3]triazol-2-ylphenyl)ethanone typically involves the reaction of [2-(3-hetaryl-1,2,4-triazol-5-yl)phenyl]amines with ketones. The reaction mechanism includes the formation of a carbinolamine intermediate, followed by the elimination of a water molecule and intramolecular cyclization to form the desired product . The reaction is often carried out in methanol and can be catalyzed by acids to increase the reactivity of the reactants .
Análisis De Reacciones Químicas
1-(5-Fluoro-2-[1,2,3]triazol-2-ylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Aplicaciones Científicas De Investigación
1-(5-Fluoro-2-[1,2,3]triazol-2-ylphenyl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antiviral, antibacterial, and antifungal activities.
Biological Research: It is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mecanismo De Acción
The mechanism of action of 1-(5-Fluoro-2-[1,2,3]triazol-2-ylphenyl)ethanone involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with enzymes and proteins, leading to inhibition or modulation of their activity . This makes the compound a valuable tool in the study of biochemical pathways and the development of therapeutic agents.
Comparación Con Compuestos Similares
1-(5-Fluoro-2-[1,2,3]triazol-2-ylphenyl)ethanone can be compared with other triazole derivatives such as:
1,2,4-Triazole: Known for its antifungal properties.
1,2,3-Triazole: Widely used in click chemistry for the synthesis of various compounds.
1,2,4-Triazoloquinazoline: Studied for its anticancer activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties.
Propiedades
Fórmula molecular |
C10H8FN3O |
|---|---|
Peso molecular |
205.19 g/mol |
Nombre IUPAC |
1-[5-fluoro-2-(triazol-2-yl)phenyl]ethanone |
InChI |
InChI=1S/C10H8FN3O/c1-7(15)9-6-8(11)2-3-10(9)14-12-4-5-13-14/h2-6H,1H3 |
Clave InChI |
ZOFNXTQEFNKSGH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=CC(=C1)F)N2N=CC=N2 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)benzoic acid](/img/structure/B8607344.png)
![N-[3-Fluoro-5-(trifluoromethyl)phenyl]-1H-benzimidazol-2-amine](/img/structure/B8607352.png)

![1-Propanesulfonic acid, 3-[(4-methylcyclohexyl)amino]-](/img/structure/B8607359.png)




![5-Phenylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B8607408.png)
![3-(3-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B8607415.png)


![Ethyl 3-amino-4-[(trans-4-hydroxycyclohexyl)amino]benzoate](/img/structure/B8607457.png)
